molecular formula C18H20O3 B154457 Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate CAS No. 124937-62-8

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Cat. No. B154457
M. Wt: 284.3 g/mol
InChI Key: BJQJPTJDNINOMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the Claisen condensation used to obtain 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones from acetophenones and methyl 2-methoxytetrafluoropropionate . Another method is the one-pot tandem hydroformylation-hydrogenation sequence to synthesize 3-hydroxy-2-methylpropionamide, an intermediate in the synthesis of methyl methacrylate . Additionally, methyl 3-methoxypropionate was prepared from methanol and methyl acrylate using sodium hydroxide or sodium methoxide as catalysts .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as X-ray diffraction, which was used to determine the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and can provide insights into the molecular structure of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the oxygen rearrangement in molecular ions of 3-phenylpropionates, which involves the elimination of an allyl radical followed by expulsion of ketene . Another example is the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via successive C-C and C-H bond cleavages . These reactions are indicative of the types of transformations that related compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are not extensively discussed in the provided papers. However, the synthesis processes described suggest that these compounds are stable under certain conditions and can be obtained with high purity, as indicated by the synthesis of methyl 3-methoxypropionate with a purity of more than 99.5% . The inhibitory activities of methyl 2-methoxycarbonyl-3-phenylpropionate derivatives for angiotensin converting enzyme (ACE) also highlight the biological relevance of these compounds .

Scientific Research Applications

Organic Synthesis and Chemical Analysis

  • Synthesis of Tolterodine L-Tartrate : The compound serves as a precursor in the synthesis of Tolterodine L-Tartrate, a medication used to treat overactive bladder. The synthesis involves cyclization, chlorination, amination, reduction, and demethylation processes, highlighting its importance in complex organic syntheses (Yuan Zhe, 2005).
  • Crystal Structure Analysis : Studies on the crystal structure of derivatives of 3-phenylpropionic acid, including those related to the compound , help in understanding the intermolecular interactions and structural conformation which are critical for the design of new materials and pharmaceuticals (U. Das et al., 2012).

Pharmaceutical Research

  • Angiotensin Converting Enzyme (ACE) Inhibitors : Derivatives of Methyl 2-methoxycarbonyl-3-phenylpropionate have been prepared and evaluated for their ACE inhibitory activities, showing potent effects that surpass the control drug Captopril. This suggests potential applications in the treatment of hypertension and cardiovascular diseases (Xiao-hua Cai et al., 2006).

Material Science

  • Electronic Properties Analysis : The study of crystal structure and electronic properties of phenylpropionic acid derivatives contributes to material science by elucidating the molecular geometries, hydrogen bonding interactions, and electronic stability of these compounds. Such information is crucial for the development of new materials with specific electronic properties (U. Das et al., 2011).

Stereochemistry and Chiral Resolution

  • Chiral Resolution of Secondary Alcohols : The resolution of secondary alcohols using derivatives of the compound indicates its utility in stereochemical analysis and the production of enantiomerically pure substances, which are important for pharmaceutical applications (Akio Ichikawa & H. Ono, 2006).

Safety And Hazards


The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the related compound “2-Methoxy-5-methylphenyl isocyanate” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation67. However, the specific safety and hazards of “Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate” are not provided in the searched resources.


Future Directions


The future directions for the study and application of “Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate” are not specified in the searched resources. However, the related compounds and their reactions could provide a basis for further research and development in this area428.


properties

IUPAC Name

methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJPTJDNINOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462767
Record name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

CAS RN

124937-62-8
Record name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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